molecular formula C10H8FNO2 B577354 Ethyl 3-cyano-5-fluorobenzoate CAS No. 1261451-55-1

Ethyl 3-cyano-5-fluorobenzoate

Cat. No.: B577354
CAS No.: 1261451-55-1
M. Wt: 193.177
InChI Key: DARKJSJIEGINAE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-cyano-5-fluorobenzoate can be synthesized through several methods. One common method involves the esterification of 3-cyano-5-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-cyano-5-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, where nucleophiles replace the cyano group.

    Hydrolysis: The ester group can be hydrolyzed to yield 3-cyano-5-fluorobenzoic acid and ethanol.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines and thiols, and the reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide as common reagents.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for the reduction of the cyano group.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Hydrolysis: 3-cyano-5-fluorobenzoic acid and ethanol.

    Reduction: 3-amino-5-fluorobenzoate derivatives.

Comparison with Similar Compounds

    Ethyl 3-cyano-4-fluorobenzoate: Similar structure with the fluorine atom at the fourth position.

    Ethyl 3-cyano-6-fluorobenzoate: Similar structure with the fluorine atom at the sixth position.

    Ethyl 3-cyano-5-chlorobenzoate: Similar structure with a chlorine atom instead of fluorine.

Uniqueness: Ethyl 3-cyano-5-fluorobenzoate is unique due to the specific positioning of the cyano and fluorine groups, which can influence its reactivity and binding properties. The presence of the fluorine atom at the fifth position can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in the synthesis of stable and bioactive molecules .

Properties

IUPAC Name

ethyl 3-cyano-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-2-14-10(13)8-3-7(6-12)4-9(11)5-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARKJSJIEGINAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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